N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a dihydrobenzofuran core linked to a piperidine scaffold substituted with a furan-3-carbonyl group. This compound’s structure combines conformational rigidity (from the dihydrobenzofuran) with a polar sulfonamide group and a lipophilic heterocyclic acyl moiety, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-19(16-5-9-25-13-16)21-7-3-14(4-8-21)12-20-27(23,24)17-1-2-18-15(11-17)6-10-26-18/h1-2,5,9,11,13-14,20H,3-4,6-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQTXSFMRZSMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, which includes a furan ring and a piperidine moiety, suggests various avenues for pharmacological applications, particularly in the fields of oncology and neuroinflammation.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various biochemical pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways associated with inflammation and cancer.
- Gene Expression Modulation : The compound could alter the expression of genes involved in inflammatory responses and tumorigenesis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of benzofuran have shown selective cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical cancer) | 10 |
| Compound B | MCF7 (breast cancer) | 15 |
| N-(Furan) | A549 (lung cancer) | 12 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies have shown that related compounds can reduce pro-inflammatory cytokines in cell models, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Potential
Given the structure's implications for neuroinflammation, there is interest in exploring its neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to mitigate neurotoxicity in models of neurodegenerative diseases.
Case Studies
- Cell Viability Assays : In vitro studies using MTT assays demonstrated that this compound significantly reduced cell viability in cancer cell lines at micromolar concentrations.
- Cytokine Profiling : Inflammatory cytokine levels were measured post-treatment with the compound in macrophage cultures. Results indicated a marked decrease in TNF-alpha and IL-6 levels, supporting its anti-inflammatory potential.
Comparison with Similar Compounds
Structural Analogs from Heterocyclic Modifications
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 1448034-05-6)
- Key Difference : Benzofuran-2-carbonyl replaces furan-3-carbonyl.
- Impact : The benzofuran group introduces increased aromaticity and steric bulk compared to furan. This may enhance binding to hydrophobic pockets in target proteins but reduce solubility due to higher lipophilicity .
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 1448072-07-8)
- Key Difference : Thiophene replaces furan.
- Thiophene-containing compounds often exhibit distinct metabolic stability compared to furan derivatives .
Goxalapladib (CAS 412950-27-7)
- Key Difference : Contains a naphthyridine core and trifluoromethyl groups.
- Impact : The naphthyridine moiety introduces additional hydrogen-bonding sites, while trifluoromethyl groups enhance metabolic stability. This contrasts with the dihydrobenzofuran-sulfonamide framework, which prioritizes rigidity and moderate polarity .
Comparative Table of Structural and Hypothetical Properties
Role of Piperidine Modifications
The piperidine ring’s substitution pattern significantly influences the compound’s properties:
- Furan-3-carbonyl vs. Benzofuran-2-carbonyl : The benzofuran analog (CAS 1448034-05-6) may exhibit stronger π-π stacking but reduced solubility, whereas the furan-3-carbonyl group in the target compound offers a balance between hydrophobicity and polarity .
- Thiophen-3-ylmethyl : The sulfur atom in thiophene could alter redox properties or interact with metal ions in enzymatic active sites, differing from furan’s oxygen-based interactions .
Dihydrobenzofuran vs. Other Heterocycles
- Dihydrobenzofuran : Provides rigidity and moderate lipophilicity, favoring membrane permeability. This contrasts with pyrrolidine-based analogs (e.g., CAS 2097890-16-7 in ), where a smaller heterocycle (pyrrolidine) may increase conformational flexibility and reduce target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
